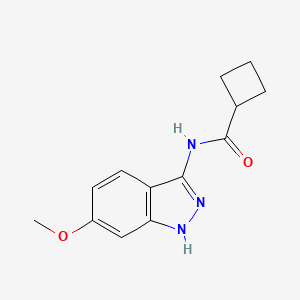![molecular formula C12H19N3O B7679711 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in various studies.
Scientific Research Applications
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied as a potential anti-cancer agent for various types of cancer, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine's mechanism of action is not yet fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine. 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine levels in the brain, which may contribute to its anti-Parkinson's disease effects. 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has also been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has also been shown to have low toxicity in animal studies. However, 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine's mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
For 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine research include investigating its mechanism of action, developing more efficient synthesis methods, and determining its optimal dosage and administration route.
Synthesis Methods
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine can be synthesized through various methods, including the reaction of 2-chloro-4-(prop-2-enylamino)pyridine with 2-methoxyethylamine. Another method involves the reaction of 4-(prop-2-enylamino)pyridine with 2-methoxyethylamine in the presence of a catalyst. Both methods have been reported to yield 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine with high purity and yield.
properties
IUPAC Name |
4-[[2-methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-6-15(7-8-16-2)10-11-4-5-14-12(13)9-11/h3-5,9H,1,6-8,10H2,2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCCUOUHRBODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)CC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)
![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
